molecular formula C16H22FN3O3S B10928076 N-(5-(tert-Butyl)-2-methoxyphenyl)-1-ethyl-5-fluoro-1H-pyrazole-4-sulfonamide

N-(5-(tert-Butyl)-2-methoxyphenyl)-1-ethyl-5-fluoro-1H-pyrazole-4-sulfonamide

Cat. No.: B10928076
M. Wt: 355.4 g/mol
InChI Key: PRSPLJCNDCCJKD-UHFFFAOYSA-N
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Description

N~4~-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with various functional groups, including a tert-butyl group, a methoxy group, an ethyl group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

    Substitution reactions: The tert-butyl, methoxy, ethyl, and fluorine groups are introduced through various substitution reactions, often involving organometallic reagents or halogenation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. Flow microreactor systems could be employed to enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N~4~-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH~4~) or hydrogenation over a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonamide group would yield an amine derivative.

Mechanism of Action

The mechanism of action of N4-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the pyrazole ring can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of the target enzyme or receptor, leading to the observed biological effects.

Comparison with Similar Compounds

N~4~-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other sulfonamide derivatives and pyrazole-containing compounds:

The unique combination of functional groups in N4-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-SULFONAMIDE provides it with distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H22FN3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

N-(5-tert-butyl-2-methoxyphenyl)-1-ethyl-5-fluoropyrazole-4-sulfonamide

InChI

InChI=1S/C16H22FN3O3S/c1-6-20-15(17)14(10-18-20)24(21,22)19-12-9-11(16(2,3)4)7-8-13(12)23-5/h7-10,19H,6H2,1-5H3

InChI Key

PRSPLJCNDCCJKD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)NC2=C(C=CC(=C2)C(C)(C)C)OC)F

Origin of Product

United States

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